molecular formula C10H16N2 B1275279 N-(pyridin-2-ylmethyl)butan-2-amine CAS No. 58669-31-1

N-(pyridin-2-ylmethyl)butan-2-amine

Cat. No.: B1275279
CAS No.: 58669-31-1
M. Wt: 164.25 g/mol
InChI Key: HVLQDTDDFBCFDC-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)butan-2-amine is an organic compound that features a pyridine ring attached to a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)butan-2-amine typically involves the reaction of 2-aminopyridine with butan-2-one under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. For example, the reaction can be carried out in the presence of aluminum oxide (Al₂O₃) as a catalyst, which promotes the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)butan-2-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)butan-2-amine
  • N-(pyridin-3-ylmethyl)butan-2-amine
  • N-(pyridin-4-ylmethyl)butan-2-amine

Uniqueness

N-(pyridin-2-ylmethyl)butan-2-amine is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-6-4-5-7-11-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQDTDDFBCFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406031
Record name N-(pyridin-2-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58669-31-1
Record name N-(1-Methylpropyl)-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58669-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(pyridin-2-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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